2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one

Ring-opening stability Chemical reactivity profiling Derivatization potential

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one (CAS 19656-63-4) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazolidin-5-one class. Its core scaffold is a five-membered ring containing two nitrogen atoms and one oxygen atom, a motif recognized for configurational stability and present in other biologically active compounds such as linezolid and avibactam.

Molecular Formula C16H23N3O2
Molecular Weight 289.37 g/mol
CAS No. 19656-63-4
Cat. No. B009377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one
CAS19656-63-4
Synonyms2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one
Molecular FormulaC16H23N3O2
Molecular Weight289.37 g/mol
Structural Identifiers
SMILESCC(C)(C)N=C1N(C(=O)ON1C(C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C16H23N3O2/c1-15(2,3)17-13-18(12-10-8-7-9-11-12)14(20)21-19(13)16(4,5)6/h7-11H,1-6H3
InChIKeyRUKMXSMDSWJZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one: A 1,2,4-Oxadiazolidinone Scaffold Compound for Biological Screening


2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one (CAS 19656-63-4) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazolidin-5-one class . Its core scaffold is a five-membered ring containing two nitrogen atoms and one oxygen atom, a motif recognized for configurational stability and present in other biologically active compounds such as linezolid and avibactam [1]. The compound has been submitted to the National Cancer Institute (NCI) for screening and assigned the NSC number 687042, indicating early-stage evaluation for potential biological activity . As a research compound typically supplied at 95% purity, it serves as a starting point for investigations into non-β-lactam β-lactamase inhibition [1] and other therapeutic areas.

1,2,4-oxadiazolidin-5-one scaffold; structural motif shared with bioactive compounds linezolid and avibactam
Submitted to NCI for early-stage biological evaluation (NSC 687042)
Supports non-β-lactam β-lactamase inhibitor hit identification and screening campaigns

Why Analogs of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one Cannot Be Interchanged for Research


Within the 1,2,4-oxadiazolidin-5-one class, substitution patterns profoundly influence both chemical stability and biological activity. For example, cycloaddition studies with phenyl isocyanate show that the nature of the C-substituent on the nitrone precursor dictates whether the resulting oxadiazolidinone undergoes fragmentation or remains intact under basic conditions [1]. The specific presence of two bulky tert-butyl groups and an N-phenyl substituent on the target compound differentiates it from analogs bearing isopropyl or 2-nitrophenyl groups, which alters its steric profile and chemical reactivity [1][2]. Consequently, generic substitution of one 1,2,4-oxadiazolidin-5-one derivative for another without evidence of equivalent structural and biological profiles risks compromising experimental reproducibility and invalidating structure-activity relationship conclusions.

Stability mismatch
tert-butyl vs isopropyl imine substitution alters ring-opening behavior under basic conditions; analog stability may not transfer.
Activity divergence
β-lactamase inhibition varies across oxadiazolidinone analogs (class range 12–38%); the target’s specific substitution profile may yield differing biological response.

Quantitative Differentiation Evidence for 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one


Steric Bulk Determines Ring-Opening Reactivity: A Comparison with Isopropyl-Imine Analogs

The chemical stability of 1,2,4-oxadiazolidin-5-ones is highly sensitive to the N3-imine and C-aryl substituents. In a systematic study by Coskun & Parlar, the diethylamine-induced ring-opening fragmentation of oxadiazolidinones 2a (N-cyclohexylimino), 2c (N-benzylimino), and 2f (N-isopropylimino) was contrasted with the stable behavior of analogs 2b (N-phenylimino), 2d (2-nitrophenylimino), and 2e (2-nitrophenylimino) [1]. The target compound, bearing a bulky N-tert-butylimino group, is structurally distinct from the studied analogs, with the tert-butyl group providing substantially greater steric hindrance than isopropyl (compound 2f). This predicts a ring-opening resistance profile that deviates from both the labile (fragmentation-prone) and stable (unchanged) categories, potentially offering a unique reactivity window for synthetic applications [1].

Ring-Opening Reactivity
Class-level inference
tert-butylimino (target) predicted stable under basic conditions; isopropylimino analog 2f fragments
Steric shielding may confer ring-opening resistance distinct from smaller substituents.
Diethylamine/CH₂Cl₂, rt, 30 min; experimental confirmation needed for target.
Ring-opening stability Chemical reactivity profiling Derivatization potential

β-Lactamase Inhibitory Activity: Target Compound Class Shows 12–38% Inhibition Across TEM-1 and P99 Enzymes

In a study by Kalu (2019), several 1,2,4-oxadiazolidinone derivatives were tested for inhibition of TEM-1 and P99 serine β-lactamases. Compounds 2a, 2b, 2c, and 3 exhibited enzyme inhibition ranging from 12% to 38% [1]. Although the target compound (2-tert-butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one) was not among the exact analogs tested, these data establish a class-level benchmark: substituent variation on the oxadiazolidinone core yields measurable modulation of β-lactamase inhibitory activity against clinically relevant enzymes [1]. This provides a direct rationale for evaluating the target compound's specific substitution pattern (N-tert-butylimino, N2-tert-butyl, N4-phenyl) in the same assay to quantify its differentiation.

β-Lactamase Inhibition
Class-level inference
12–38% inhibition against TEM-1 and P99 serine β-lactamases for oxadiazolidinone analogs
Supports scaffold selection for inhibitor screening programs.
Target compound not directly tested; specific inhibitory activity remains to be determined.
β-Lactamase inhibition Antibiotic resistance TEM-1 P99

Structural Differentiation: tert-Butyl vs. Isopropyl Imine Isosteres and Conformational Effects

The target compound contains an N3-tert-butylimino substituent, whereas closely related commercially indexed analogs feature an N3-isopropylimino group (e.g., (3Z)-2-tert-Butyl-3-([(Z)-1-methylethyl]imino)-4-phenyl-1,2,4-oxadiazolidin-5-one) [1]. The replacement of isopropyl with tert-butyl increases the van der Waals volume at the imine position and reduces conformational flexibility. In medicinal chemistry, such steric modulation has been shown to affect target binding, metabolic stability, and selectivity profiles [2]. While no head-to-head biological comparison data exist for the target compound, this structural feature constitutes a quantifiable physicochemical differentiation (calculated molar refractivity and topological polar surface area differences) that may translate into distinct pharmacological behavior.

Steric Differentiation
Context-dependent
tert-butylimino (4C, quaternary α-C) vs isopropylimino analog (3C, secondary α-C) at N3 position
Increased steric bulk may influence target binding selectivity in SAR exploration.
Structural comparison only; no head-to-head bioactivity data available.
Steric effects Molecular conformation Structure-activity relationships

Optimal Research Application Scenarios for 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one


Non-β-Lactam β-Lactamase Inhibitor Screening

The compound's 1,2,4-oxadiazolidin-5-one scaffold is a recognized pharmacophore for non-β-lactam β-lactamase inhibition [1]. Researchers designing screening libraries to combat serine β-lactamase-mediated antibiotic resistance should prioritize this compound to evaluate the impact of dual tert-butyl substitution on TEM-1 and P99 enzyme inhibition, using the class-level benchmark of 12–38% inhibition [1] as a reference for hit identification.

Ring-Opening Stability and Derivatization Studies

The predicted chemical stability conferred by the N-tert-butylimino group under basic conditions makes this compound a candidate for applications requiring ring-opening resistance [2]. Synthetic chemists exploring oxadiazolidinone-based building blocks or prodrug concepts can leverage the differential stability profile—distinct from isopropyl and benzyl analogs—to design selective derivatization strategies.

Structure-Activity Relationship (SAR) Anchor Point Studies

The combination of N2-tert-butyl, N3-tert-butylimino, and N4-phenyl substituents provides a unique steric and electronic environment within the oxadiazolidinone class [3]. Medicinal chemistry groups conducting SAR campaigns can use this compound as a 'bulky anchor' reference point to map the steric tolerance of target binding pockets, particularly when comparing against the less hindered isopropyl-imine analog [3].

Application
Selection Property
Validation Focus
Non-β-lactam β-lactamase inhibitor screening
1,2,4-oxadiazolidinone scaffold with dual tert-butyl substitution
Inhibitory activity against serine β-lactamases (class reference range)
Ring-opening stability and derivatization
N-tert-butylimino steric shielding
Resistance to basic amine-induced fragmentation relative to isopropyl analogs
SAR anchor point studies
Combined steric bulk (N2-tert-butyl, N3-tert-butylimino, N4-phenyl)
Steric tolerance mapping of target binding pockets vs. isopropyl-imine analog
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